molecular formula C19H15N5O B12729183 2-(4-Phenyl-5-(4-pyridinylamino)-4H-1,2,4-triazol-3-yl)phenol CAS No. 82619-95-2

2-(4-Phenyl-5-(4-pyridinylamino)-4H-1,2,4-triazol-3-yl)phenol

Cat. No.: B12729183
CAS No.: 82619-95-2
M. Wt: 329.4 g/mol
InChI Key: DEIBCGHQBGZDHO-UHFFFAOYSA-N
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Description

2-(4-Phenyl-5-(4-pyridinylamino)-4H-1,2,4-triazol-3-yl)phenol is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by its unique structure, which includes a triazole ring fused with phenyl and pyridinylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenyl-5-(4-pyridinylamino)-4H-1,2,4-triazol-3-yl)phenol typically involves the reaction of 4-phenyl-5-(4-pyridinylamino)-1,2,4-triazole with phenol under specific conditions. One common method involves the use of a nucleophilic substitution reaction, where the triazole compound is reacted with phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenyl-5-(4-pyridinylamino)-4H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenolic and triazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenol and triazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Phenyl-5-(4-pyridinylamino)-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form stable interactions with various biological targets, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Phenyl-5-(4-pyridinylamino)-4H-1,2,4-triazol-3-yl)aniline
  • 2-(4-Phenyl-5-(4-pyridinylamino)-4H-1,2,4-triazol-3-yl)benzamide

Uniqueness

Compared to similar compounds, 2-(4-Phenyl-5-(4-pyridinylamino)-4H-1,2,4-triazol-3-yl)phenol stands out due to its phenolic group, which imparts unique chemical reactivity and potential biological activity. The presence of both phenyl and pyridinylamino groups further enhances its versatility in various chemical reactions and applications.

Properties

CAS No.

82619-95-2

Molecular Formula

C19H15N5O

Molecular Weight

329.4 g/mol

IUPAC Name

2-[4-phenyl-5-(pyridin-4-ylamino)-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C19H15N5O/c25-17-9-5-4-8-16(17)18-22-23-19(21-14-10-12-20-13-11-14)24(18)15-6-2-1-3-7-15/h1-13,25H,(H,20,21,23)

InChI Key

DEIBCGHQBGZDHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2NC3=CC=NC=C3)C4=CC=CC=C4O

Origin of Product

United States

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